Di-tert-butyl Iminodicarboxylate
Overview
Description
Di-tert-butyl iminodicarboxylate is an organic compound with the chemical formula C10H19NO4. It is a white solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. This compound is particularly known for its role in the preparation of primary amines from alkyl halides, serving as an alternative to the Gabriel synthesis .
Mechanism of Action
Target of Action
Di-tert-butyl Iminodicarboxylate is primarily used as a reagent for the preparation of primary amines . The primary targets of this compound are alkyl halides, which are organic compounds containing a halogen (Fluorine, Chlorine, Bromine, Iodine) atom .
Mode of Action
The compound interacts with its targets (alkyl halides) through a process known as N-alkylation . In this process, the reagent is deprotonated to give the potassium salt, which then undergoes N-alkylation . This interaction results in the formation of primary amines .
Biochemical Pathways
The biochemical pathway involved in this process is the conversion of alkyl halides to primary amines . This compound has been popularized as an alternative to the Gabriel synthesis for the same conversion . Amines can also be prepared from alcohols by dehydration using the Mitsunobu reaction .
Result of Action
The result of the action of this compound is the formation of primary amines from alkyl halides . The Boc protecting groups are subsequently removed under acidic conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the compound is a white solid that is soluble in organic solvents , and its melting point is between 119–121 °C .
Biochemical Analysis
Biochemical Properties
Di-tert-butyl Iminodicarboxylate plays a significant role in biochemical reactions, particularly in the preparation of primary amines from alkyl halides It interacts with various enzymes and proteins during these reactions
Molecular Mechanism
The molecular mechanism of this compound involves its use as a reagent for the preparation of primary amines from alkyl halides . In this process, the compound is deprotonated to give the potassium salt, which is N-alkylated . The Boc protecting groups are subsequently removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl iminodicarboxylate can be synthesized through the reaction of di-tert-butyl dicarbonate with ammonia or primary amines. The reaction typically involves the use of organic solvents such as tetrahydrofuran (THF) and is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl iminodicarboxylate primarily undergoes substitution reactions. It is used as a reagent for the preparation of primary amines from alkyl halides. The compound can also participate in dehydration reactions to form amines from alcohols using the Mitsunobu reaction .
Common Reagents and Conditions:
Substitution Reactions: Alkyl halides, potassium salts, and organic solvents like THF.
Dehydration Reactions: Alcohols, Mitsunobu reagents (e.g., triphenylphosphine, diethyl azodicarboxylate).
Major Products: The major products formed from these reactions are primary amines, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
Di-tert-butyl iminodicarboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent for the protection of amines.
Di-tert-butyl iminodiacetate: Another reagent used in organic synthesis.
Di-tert-butyl azodicarboxylate: Employed in the Mitsunobu reaction.
Uniqueness: Di-tert-butyl iminodicarboxylate is unique in its ability to serve as an alternative to the Gabriel synthesis for the preparation of primary amines. Its stability and ease of deprotection make it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAQIUOFDMREBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299500 | |
Record name | Di-tert-butyl Iminodicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51779-32-9 | |
Record name | 1,3-Bis(1,1-dimethylethyl) imidodicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51779-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Di-tert-butyl-iminodicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779329 | |
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Record name | 51779-32-9 | |
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Record name | Di-tert-butyl Iminodicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidodicarbonic acid, C,C'-bis(1,1-dimethylethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DI-TERT-BUTYL IMINODICARBOXYLATE | |
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Record name | DI-TERT-BUTYL-IMINODICARBOXYLATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does di-tert-butyl iminodicarboxylate participate in palladium-catalyzed reactions, and what types of products are formed?
A1: Research by Larock et al. [] demonstrates the utility of this compound as a nitrogen nucleophile in palladium-catalyzed cross-coupling reactions with 2,5-cyclohexadienyl-substituted aryl or vinylic iodides. The reaction proceeds through a series of steps, including oxidative addition, organopalladium addition, palladium migration, and finally, nucleophilic displacement of palladium by this compound. This process yields cyclized products, often with high diastereoselectivity, incorporating the nitrogen from this compound into the final structure [].
Q2: What advantages does this compound offer over traditional Mitsunobu reagents for alcohol activation?
A2: The Mitsunobu reaction, while effective, often presents challenges in purification due to phosphine-based byproducts. A study by Watson et al. [] presents this compound as a phosphine-free alternative for alcohol activation mediated by sulfuryl fluoride. This method exhibits broad applicability across various primary and secondary alcohols, enabling their substitution with diverse nucleophiles, including this compound itself. The key advantage lies in the ease of purification, as byproducts generated through this method are readily separable, often circumventing the need for chromatographic purification [].
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